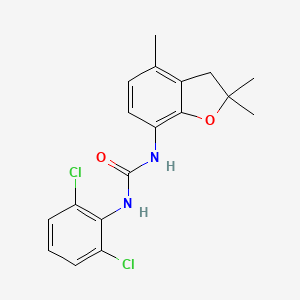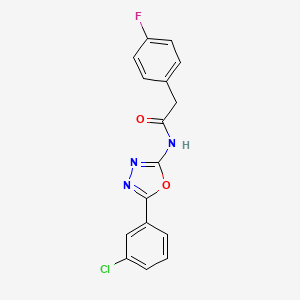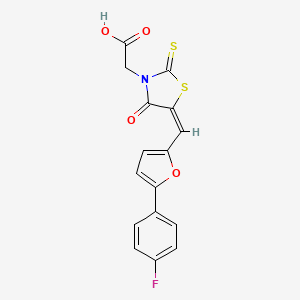
Ácido 4-oxo-4-(feniletoxil)butanoico
Descripción general
Descripción
4-Oxo-4-(phenethyloxy)butanoic acid is a compound that has drawn the attention of researchers in different fields. It has a CAS Number of 153824-41-0 and a molecular weight of 222.24 . The IUPAC name for this compound is 4-oxo-4-(2-phenylethoxy)butanoic acid .
Synthesis Analysis
The synthesis of 4-oxo-4-phenyl butanoic acid, a similar compound, has been reported to be achieved by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride .Molecular Structure Analysis
The molecular formula of 4-Oxo-4-(phenethyloxy)butanoic acid is C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) .Chemical Reactions Analysis
The oxidation of 4-oxo-4-phenyl butanoic acid has been studied in the binary mixture of acetic acid and water as the solvent medium. For the oxidation of 4-oxo-4-phenyl butanoic acid, the reaction rate increased remarkably with the increase in the proportion of acetic acid in the solvent medium .Aplicaciones Científicas De Investigación
Investigación Bioquímica
“Ácido 4-oxo-4-(feniletoxil)butanoico” se utiliza en la investigación bioquímica . Es un compuesto con la fórmula molecular C12H14O4 y un peso molecular de 222.24 .
Investigación Proteómica
Este compuesto se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones.
Estudios Cinéticos
Se han realizado estudios cinéticos sobre “this compound”. Estos estudios investigan la velocidad de las reacciones químicas, cómo cambia la velocidad bajo diferentes condiciones y qué eventos moleculares ocurren durante la reacción .
Estudios Termodinámicos
También se han realizado estudios termodinámicos sobre este compuesto . Estos estudios implican la medición de los cambios de calor durante las reacciones químicas, lo que puede proporcionar información valiosa sobre la estabilidad de los compuestos y la energía involucrada en las reacciones.
Estudios de Oxidación
“this compound” se ha estudiado en el contexto de las reacciones de oxidación . Estos estudios pueden proporcionar información sobre la reactividad del compuesto y sus posibles usos en varios procesos químicos.
Estudios de Catálisis Ácida
Se han realizado estudios sobre la catálisis ácida de "this compound" . La catálisis ácida es un tipo de catálisis que puede acelerar una reacción química donando protones (iones H+) a los reactivos.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-oxo-4-(2-phenylethoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVZRNOWHCEDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)


![3-[[1-(Oxolan-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2566294.png)
![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)

![7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine](/img/structure/B2566297.png)
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2566306.png)
![N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2566307.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2566309.png)
